4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile
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Overview
Description
Pyrazinamide derivatives are often used in medicinal chemistry due to their wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step pathway . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques . For example, single crystals were developed for some of the most active compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, the melting point of ethyl 6-(5-((4-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate was found to be 210–211 °C .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and survival .
Mode of Action
Compounds with similar structures, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting the signaling pathways that regulate cell proliferation and survival .
Biochemical Pathways
The inhibition of tyrosine kinases can disrupt several signaling pathways, leading to the suppression of cell proliferation and survival .
Result of Action
The inhibition of tyrosine kinases can lead to the suppression of cell proliferation and survival, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c19-11-15-1-3-16(4-2-15)13-22-9-5-17(6-10-22)14-23-18-12-20-7-8-21-18/h1-4,7-8,12,17H,5-6,9-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQBVRGIAQOZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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